5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Description
Properties
IUPAC Name |
5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-2-12-4-3-8-11-7(6-10)5-9(14)13(8)12/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZPIAHQUTXXCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=NC(=CC(=O)N21)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups and alter its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
Medicinal Chemistry Applications
Antihypertensive Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including 5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one, exhibit significant antihypertensive properties. A study highlighted the development of orally active angiotensin II (AII) antagonists based on modifications to the pyrazolo[1,5-a]pyrimidine structure. The compound was part of a series that demonstrated effective inhibition of AII binding in vitro and significant blood pressure reduction in vivo when tested on spontaneously hypertensive rats (SHRs) .
Structure-Activity Relationship (SAR) Studies
The compound's activity can be attributed to its structural features. SAR studies have shown that modifications at the 3 and 5 positions of the pyrazolo[1,5-a]pyrimidine ring can enhance receptor binding affinity and selectivity for the AII receptor. For instance, the introduction of various substituents has been systematically studied to optimize the pharmacological profile of these compounds .
Biochemical Applications
Fluorophore Development
The pyrazolo[1,5-a]pyrimidine scaffold has been utilized in developing fluorescent probes for biochemical applications. These compounds can be modified to enhance their photophysical properties, making them suitable for use in biological imaging and detection assays. The ability to incorporate different functional groups allows for tuning the fluorescence characteristics, which is crucial for applications in cellular imaging .
Inhibitors of Enzymatic Activity
Another application of this compound is its potential as an inhibitor of specific enzymes involved in disease pathways. For example, research has indicated that structurally similar compounds can inhibit kinases implicated in cancer progression. This suggests that this compound could be explored further as a therapeutic agent in oncology .
Case Study 1: Antihypertensive Efficacy
In a controlled experiment involving SHRs, a series of pyrazolo[1,5-a]pyrimidine derivatives were administered to assess their antihypertensive effects. The results indicated that compounds with a similar structure to this compound significantly reduced systolic blood pressure compared to controls. The most potent derivative showed a Ki value of 0.29 nM against human AII receptors .
Case Study 2: Fluorescent Probes
A study focused on synthesizing novel fluorescent probes based on the pyrazolo[1,5-a]pyrimidine framework demonstrated that modifications could yield compounds with enhanced fluorescence properties suitable for live-cell imaging. The synthesized compounds exhibited yields between 80% and 96%, indicating efficient synthetic routes .
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-(Chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one
- Molecular Formula : C₉H₁₀ClN₃O
- Molecular Weight : 211.65 g/mol
- CAS Number : 1018165-90-6
- Structural Features : A pyrazolo[1,5-a]pyrimidin-7(1H)-one core substituted with a chloromethyl group at position 5 and an ethyl group at position 1.
Key Characteristics :
- The chloromethyl group enhances electrophilic reactivity, making it a versatile intermediate for further functionalization (e.g., nucleophilic substitution reactions) .
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrazolo[1,5-a]pyrimidinone Family
Key Observations :
- Substituent Effects :
- NMR Trends :
Triazolopyrimidinone Derivatives: Functional and Electrochemical Comparisons
Key Observations :
- Electrochemical Activity: Chloromethyl-substituted S1-TP exhibits higher oxidative activity compared to morpholine or piperidine derivatives (S2-TP, S3-TP) due to the electron-withdrawing Cl atom .
- Biological Interactions: The chloromethyl-triazolopyrimidinone scaffold demonstrates affinity for fatty acid-binding proteins (FABP4), highlighting its utility in diagnostic imaging .
Biological Activity
5-(Chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cellular effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₀ClN₃O
- Molecular Weight : 211.65 g/mol
- CAS Number : 1018165-90-6
Enzyme Inhibition
One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of specific kinases. Kinases are vital enzymes that regulate various cellular processes, including cell proliferation and apoptosis. By inhibiting these enzymes, the compound can modulate signaling pathways that are crucial for cancer cell survival and growth.
Induction of Apoptosis
Research indicates that this compound can induce apoptosis in cancer cells. It activates caspases—proteins that play essential roles in programmed cell death—thereby promoting the elimination of malignant cells. This effect is particularly relevant in the context of cancer therapeutics, where inducing apoptosis is a desired outcome.
Cellular Studies
In vitro studies have demonstrated that this compound affects various cell lines:
| Cell Line | Effect Observed | Reference |
|---|---|---|
| HeLa (cervical) | Induction of apoptosis | |
| MCF-7 (breast) | Inhibition of proliferation | |
| A549 (lung) | Modulation of cell signaling pathways |
These studies highlight the compound's potential as a therapeutic agent in treating different types of cancer.
Study on Inhibitory Effects
A study published in a peer-reviewed journal explored the inhibitory effects of this compound on specific kinases involved in cancer progression. The results showed a significant reduction in kinase activity, correlating with decreased cell viability in treated cancer cell lines. This study underscores the compound's potential as a lead molecule for developing new anticancer therapies .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 5-Chloro-6-(chloromethyl)pyrimidine-2,4-dione | Contains chloromethyl group | Different core structure |
| 1H-pyrrolo[2,3-b]pyridine derivatives | Similar pyrazolo structure | Varying substitution patterns |
The distinct combination of a chloromethyl group and a pyrazolopyrimidine core in this compound contributes to its unique biological properties and potential applications in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves cyclization of chlorinated precursors with ethylamine derivatives under reflux conditions. For example, pyrazolo[1,5-a]pyrimidine derivatives are synthesized via silylformamidine-mediated reactions in benzene, followed by crystallization from hexane . Yield optimization requires strict control of reaction time, temperature, and stoichiometric ratios of intermediates. Purity can be enhanced through column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis (CHN) are critical for verifying molecular formula and purity. For example, HRMS (ESI) with an error margin <5 ppm confirms the molecular ion peak . Nuclear magnetic resonance (¹H/¹³C NMR) resolves substituent positions, particularly distinguishing the chloromethyl group (δ ~4.5 ppm for CH₂Cl) and ethyl substituent (δ ~1.3 ppm for CH₃) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts or HRMS discrepancies) be resolved during characterization?
- Methodological Answer : Discrepancies in NMR shifts may arise from solvent polarity or tautomeric equilibria. For example, pyrazolo[1,5-a]pyrimidines exhibit dynamic proton exchange in DMSO-d₆, which broadens NH signals. Repetition in CDCl₃ or deuterated benzene can resolve this . HRMS discrepancies require recalibration using internal standards (e.g., sodium formate) and cross-validation with isotopic patterns .
Q. What experimental strategies mitigate the instability of the chloromethyl group during functionalization?
- Methodological Answer : The chloromethyl group is prone to hydrolysis under basic or aqueous conditions. Functionalization should prioritize anhydrous solvents (e.g., THF, DMF) and low temperatures (0–5°C). For nucleophilic substitutions, use non-polar bases like NaH or KOtBu to minimize side reactions . Stability can be monitored via TLC or in situ FTIR to detect premature decomposition .
Q. How can computational modeling guide the design of derivatives targeting biological receptors (e.g., kinases or GPCRs)?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding affinity. Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential interactions with active sites, such as hydrogen bonding with the pyrimidine nitrogen or hydrophobic interactions with the ethyl group . Pharmacophore models should incorporate steric effects of the chloromethyl group to avoid steric clashes .
Critical Research Considerations
- Controlled Experiments : Replicate syntheses under inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Data Reproducibility : Use standardized protocols for spectral acquisition (e.g., 500 MHz NMR, 25°C) to enable cross-study comparisons .
- Ethical Compliance : Follow institutional guidelines for handling chlorinated compounds, including fume hood use and waste disposal via certified contractors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
